

(S,R)-S63845 in vivo administration protocol for xenograft models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R)-S63845

Cat. No.: B8081686

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An Application Note and Protocol for the In Vivo Administration of **(S,R)-S63845** in Xenograft Models

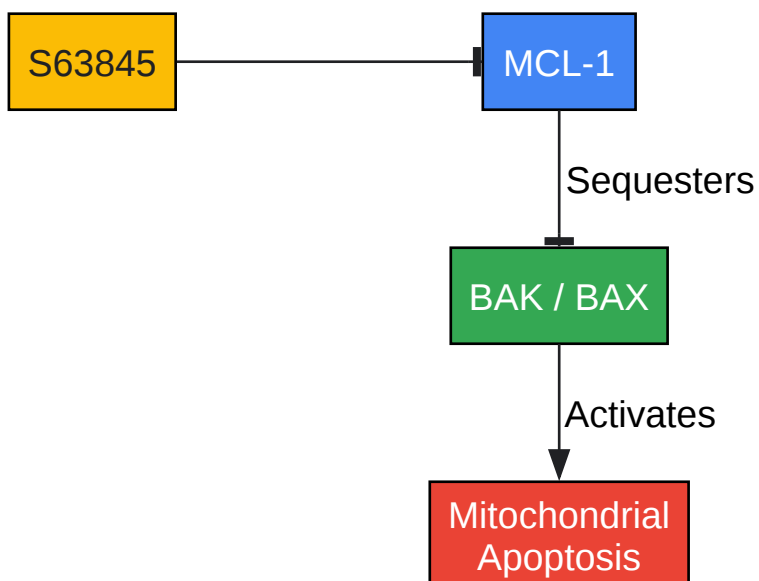
Introduction

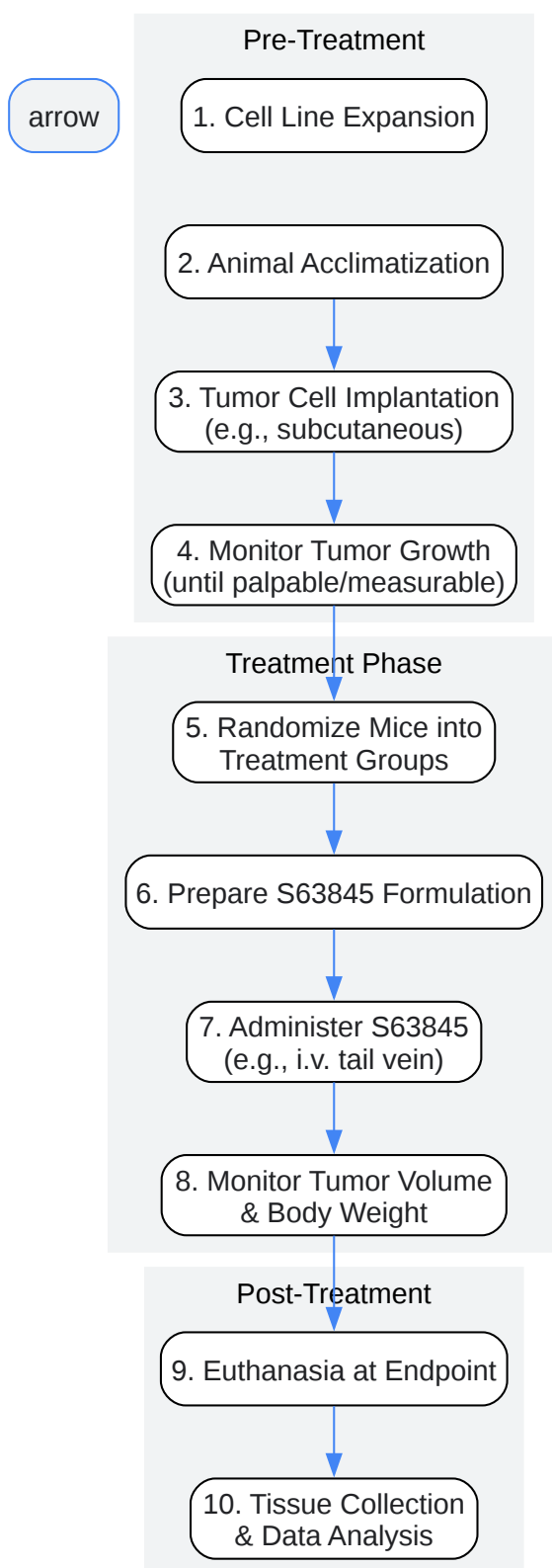
(S,R)-S63845 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^{[1][2][3][4][5]} MCL-1 is overexpressed in a variety of hematological and solid tumors, contributing to therapeutic resistance and tumor cell survival. S63845 has demonstrated significant anti-tumor activity as a single agent and in combination with other anti-cancer drugs in numerous preclinical cancer models. It functions by binding to the BH3-binding groove of MCL-1, which unleashes the pro-apoptotic proteins BAX and BAK, triggering the mitochondrial pathway of apoptosis.

This document provides a comprehensive guide for researchers on the in vivo administration of **(S,R)-S63845** in xenograft mouse models, summarizing established protocols, formulation methods, and experimental workflows from published studies.

Signaling Pathway of (S,R)-S63845

S63845 selectively inhibits MCL-1, a key pro-survival protein. This inhibition disrupts the sequestration of pro-apoptotic proteins BAK and BAX by MCL-1. Once released, BAK and BAX can oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.





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- To cite this document: BenchChem. [(S,R)-S63845 in vivo administration protocol for xenograft models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081686#s-r-s63845-in-vivo-administration-protocol-for-xenograft-models]

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